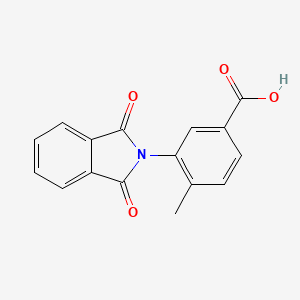

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoic acid is a chemical structure that can be associated with a class of organic compounds known as isoindoles. These compounds are characterized by a 2H-isoindole skeleton, which is a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring. The specific compound also contains a 4-methylbenzoic acid moiety, suggesting potential for biological activity or use as an intermediate in chemical synthesis.

Synthesis Analysis

While the exact synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoic acid is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of related benzoxazine-carboxylic acids involves the condensation of salicylamide with aldehydes and ketones, followed by hydrolysis . This method could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of isoindole derivatives is often elucidated using techniques such as X-ray diffraction, IR spectroscopy, and NMR . These methods provide detailed information about the arrangement of atoms within the molecule, the presence of functional groups, and the overall geometry of the compound. For the compound of interest, similar analytical techniques would likely reveal a planar isoindole core with substituents that influence its electronic and steric properties.

Chemical Reactions Analysis

Isoindole derivatives can participate in various chemical reactions, depending on their functional groups and substitution patterns. The presence of a benzoic acid moiety suggests that the compound could undergo reactions typical of carboxylic acids, such as esterification or amidation . Additionally, the isoindole ring might be involved in electrophilic aromatic substitution reactions, especially if activated by electron-withdrawing or electron-donating groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindole derivatives, such as solubility, melting point, and acidity, are influenced by their molecular structure. The presence of a carboxylic acid group in the compound would likely confer a certain degree of acidity, making it soluble in basic aqueous solutions . The methyl group on the benzoic acid ring could slightly increase the hydrophobicity of the compound, affecting its solubility in organic solvents.

Scientific Research Applications

Molecular Structure Elucidation

- X-ray Crystallography and NMR Spectroscopy : The molecular structures of related compounds, such as methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate, have been determined using X-ray crystallography and homo- and heteronuclear 2D NMR correlation spectroscopy. These techniques are essential for understanding the structural properties of such compounds (Sakhautdinov et al., 2013).

Synthesis and Characterization

- Integrin Antagonists Synthesis : The synthesis of integrin antagonists involves compounds related to 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoic acid. This includes the reaction of related compounds with appropriate amines to afford corresponding amides (Deng et al., 2003).

- Isoindolobenzoxazine Structures : The use of certain aromatic aldehydes and ketones containing an ortho-carboxy-function in synthesis leads to isoindolobenzoxazine structures, demonstrating the compound's versatility in organic synthesis (Fitton & Ward, 1971).

Molecular Interaction Studies

- Ultrasonic Investigations : Ultrasonic studies of compounds including (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoic acid in polar and non-polar solvents reveal information about drug transmission and absorption through the study of various thermo-acoustical parameters (Tekade et al., 2019).

Antimicrobial Applications

- Synthesis of Antimicrobial Agents : A series of phthalyl substituted imidazolones and Schiff bases synthesized from related compounds have been screened for antibacterial and antifungal activities, indicating potential antimicrobial applications (Sah et al., 2011).

Supramolecular Chemistry

- Single Crystal X-ray Study : A study on 5-[3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propoxy]-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester helps understand weak interactions vital for designing flexible models in drug designing concepts and material sciences (Tewari et al., 2009).

properties

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)-4-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO4/c1-9-6-7-10(16(20)21)8-13(9)17-14(18)11-4-2-3-5-12(11)15(17)19/h2-8H,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMZERJXLKKHDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352722 |

Source

|

| Record name | 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

420101-13-9 |

Source

|

| Record name | 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B1331280.png)